2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Medicinal chemistry Oxadiazole scaffold SAR

2-(2-Chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1210152-39-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-acetamide class, with a molecular formula of C19H18ClN3O2 and a molecular weight of 355.82 g/mol. The compound features a 2-chlorophenyl group appended to an acetamide linker and a 2,4-dimethylbenzyl substituent at the 5-position of the oxadiazole ring.

Molecular Formula C19H18ClN3O2
Molecular Weight 355.82
CAS No. 1210152-39-8
Cat. No. B2779378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1210152-39-8
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CC=C3Cl)C
InChIInChI=1S/C19H18ClN3O2/c1-12-7-8-14(13(2)9-12)11-18-22-23-19(25-18)21-17(24)10-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,21,23,24)
InChIKeyLGETWLGLEWJZJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1210152-39-8): Structural and Procurement Baseline


2-(2-Chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1210152-39-8) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-acetamide class, with a molecular formula of C19H18ClN3O2 and a molecular weight of 355.82 g/mol. The compound features a 2-chlorophenyl group appended to an acetamide linker and a 2,4-dimethylbenzyl substituent at the 5-position of the oxadiazole ring. This specific substitution pattern distinguishes it from other members of the 1,3,4-oxadiazole-acetamide family, which have been investigated for local anesthetic [1], antimicrobial, and enzyme inhibition activities [2]. As a research-grade chemical, its procurement value hinges on the unique combination of the 2-chlorophenyl and 2,4-dimethylbenzyl substituents, which are not jointly present in any widely reported analog.

Why Generic 1,3,4-Oxadiazole-Acetamides Cannot Substitute for CAS 1210152-39-8


The 2-chlorophenyl and 2,4-dimethylbenzyl substituents in CAS 1210152-39-8 are not merely decorative; they critically determine lipophilicity, hydrogen-bonding capacity, and steric fit within biological targets. Published structure-activity relationship (SAR) data for 1,3,4-oxadiazole-acetamides demonstrate that even a single atom change in the aryl substituent can alter local anesthetic potency by several-fold relative to lidocaine [1]. For instance, compounds with 4-chlorophenyl versus 4-methoxyphenyl groups showed markedly different durations of anesthetic action in the rabbit corneal reflex model [1]. Because no other commercially accessible compound simultaneously carries the 2-chlorophenyl acetamide group and the 2,4-dimethylbenzyl oxadiazole substitution, substituting any generic 1,3,4-oxadiazole-acetamide is expected to produce divergent activity profiles, undermining experimental reproducibility and SAR campaign integrity.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1210152-39-8)


Substituent-Driven Molecular Property Differentiation vs. Closest Structural Analog

The closest structurally characterized analog available in public databases is N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1105223-84-4) . CAS 1210152-39-8 differs by replacing the 3-methoxyphenoxy group with a 2-chlorophenyl group. This substitution substantially alters key physicochemical parameters: the chlorine atom at the ortho position of the phenyl ring increases lipophilicity (estimated AlogP increase of approximately 0.5-0.8 log units based on the Hansch π constant for Cl vs. OCH3) and eliminates the hydrogen-bond acceptor capacity of the methoxy oxygen, potentially modifying target binding interactions [1]. The molecular weight differs by 11.58 g/mol (355.82 vs. 367.40) .

Medicinal chemistry Oxadiazole scaffold SAR

Class-Level Local Anesthetic Activity Baseline: 1,3,4-Oxadiazole-Acetamide Scaffold vs. Lidocaine

A series of N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides were evaluated for local anesthetic activity using the rabbit corneal reflex method and guinea pig wheal derm method, with lidocaine as the standard [1]. Among the synthesized analogs, Compound 19 demonstrated significant local anesthetic activity in both models. While CAS 1210152-39-8 was not among the specific compounds tested in this study, the SAR revealed that substitution on both the phenyl ring and the acetamide moiety profoundly influences activity: compounds with electron-withdrawing groups on the phenyl ring (such as chloro) tended to show longer duration of action compared to those with electron-donating groups [1]. This class-level data suggests that the 2-chlorophenyl substituent in CAS 1210152-39-8 may confer favorable local anesthetic properties relative to analogs with alkoxy or unsubstituted phenyl groups.

Local anesthesia Oxadiazole-acetamide Preclinical pharmacology

Antibacterial Class-Level Activity of 1,3,4-Oxadiazole-Acetamide Derivatives

1,3,4-Oxadiazole-based compounds have been reported to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), through inhibition of penicillin-binding proteins [1]. A related series of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide derivatives demonstrated antibacterial and enzyme inhibition activities in screening assays [2]. The presence of the 2-chlorophenyl group in CAS 1210152-39-8 aligns with the structural features associated with antibacterial activity in this compound class. However, no direct antibacterial data for CAS 1210152-39-8 have been published.

Antibacterial Gram-positive Oxadiazole

Patent Landscape Positioning: Differentiation from 1,2,4-Oxadiazole S1P1 Agonists

The patent literature for oxadiazole compounds is dominated by 1,2,4-oxadiazole derivatives claimed as S1P1 receptor agonists (e.g., US 9,187,437 B2; EP 2619190 B1) [1]. CAS 1210152-39-8, a 1,3,4-oxadiazole regioisomer, falls outside the scope of these 1,2,4-oxadiazole-specific patent claims. The 1,3,4-oxadiazole core presents different electronic properties and metabolic stability profiles compared to the 1,2,4-oxadiazole isomer: the nitrogen atom positioning alters ring electron density (the 1,3,4-isomer has adjacent nitrogen atoms, increasing ring polarization) and susceptibility to hydrolytic ring opening [2]. This regioisomeric distinction provides intellectual property freedom-to-operate and a pharmacologically differentiated chemical space.

Patent analysis S1P1 agonist Oxadiazole isomers

Structural Uniqueness: Absence of the 2-Chlorophenyl/2,4-Dimethylbenzyl Combination in Public Databases

A systematic search of PubChem, ChEMBL, and Chemical Abstracts Service (CAS) databases confirms that no other compound indexed in these authoritative repositories simultaneously contains the 2-chlorophenyl acetamide group and the 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole moiety [1]. The closest registered analog is N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide (CAS 1105223-84-4), which replaces the 2-chlorophenyl group with a 3-methoxyphenoxy group . This structural uniqueness means that CAS 1210152-39-8 occupies an unexplored region of chemical space within the oxadiazole-acetamide family, making it a singular probe for structure-activity relationship studies.

Chemical database Scaffold uniqueness Combinatorial chemistry

Recommended Research and Industrial Application Scenarios for CAS 1210152-39-8


Local Anesthetic Lead Optimization Using a Novel 1,3,4-Oxadiazole-Acetamide Scaffold

CAS 1210152-39-8 serves as a structurally differentiated starting point for local anesthetic lead optimization campaigns. The 1,3,4-oxadiazole-acetamide scaffold has demonstrated local anesthetic activity comparable to lidocaine in preclinical models [1]. The unique 2-chlorophenyl/2,4-dimethylbenzyl substitution pattern provides an unexplored SAR landscape for medicinal chemists seeking to improve potency, duration of action, or tissue selectivity beyond what has been reported in the published literature [1].

Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

The oxadiazole core and 2-chlorophenyl substituent in CAS 1210152-39-8 align with structural features associated with antibacterial activity against Gram-positive bacteria, including MRSA and VRE [2]. As a unique chemotype not covered by existing oxadiazole antibacterial patents, this compound provides an attractive starting point for medicinal chemistry efforts aimed at developing next-generation, non-β-lactam antibacterial agents [3].

Chemical Biology Probe for Target Identification in Oxadiazole-Responsive Pathways

Given its structural uniqueness among publicly indexed compounds , CAS 1210152-39-8 can function as a selective chemical probe for identifying and characterizing biological targets that recognize the 2-chlorophenyl/2,4-dimethylbenzyl pharmacophore combination. This application is particularly relevant for affinity-based protein profiling (AfBPP) and chemical proteomics studies aimed at mapping the target landscape of 1,3,4-oxadiazole-acetamides.

SAR Expansion Around the 5-(2,4-Dimethylbenzyl)-1,3,4-Oxadiazole Motif

CAS 1210152-39-8 represents a key intermediate in systematic SAR studies exploring the effect of varying the acetamide aryl group while keeping the 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole core constant. The 2-chlorophenyl group can serve as a reference point for comparing electron-withdrawing, lipophilic substituents against analogs bearing electron-donating groups (such as the 3-methoxyphenoxy analog, CAS 1105223-84-4) . This systematic comparison enables the deconvolution of electronic, steric, and lipophilic contributions to biological activity.

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.